4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound features a coumarin (4H-chromen-4-one) core substituted with a methoxy group at position 7 and an ether-linked benzamide at position 2. The benzamide is further functionalized with a pyridin-2-ylmethyl group. Coumarins are known for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-28-18-9-10-19-20(12-18)29-14-21(22(19)26)30-17-7-5-15(6-8-17)23(27)25-13-16-4-2-3-11-24-16/h2-12,14H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNQSGDUQJVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
This compound has the following molecular details:
- Molecular Formula : C23H21N2O5
- Molecular Weight : 402.4 g/mol
- CAS Number : 952000-26-9
The structure includes:
- A chromone core, known for various biological activities.
- A methoxy group and an oxo group , which may enhance its reactivity and interaction with biological targets.
Potential Biological Activities
Preliminary analyses suggest several areas where this compound might exhibit biological activity:
- Anticancer Activity : The chromone structure is often linked to anticancer properties. Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives of chromone have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Inhibition of Enzymatic Activity : Interaction studies indicate that this compound may bind to specific proteins like STAT3, which is involved in cell signaling pathways related to cancer progression. Kinetic studies suggest that it operates through non-competitive inhibition mechanisms, which could be advantageous in therapeutic applications.
-
Comparative Analysis with Related Compounds :
- 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide : Exhibits antiproliferative effects against cancer cells.
- Chromone-based inhibitors : Known for inhibiting monoamine oxidase B.
- N-Benzyl derivatives : Show potential anticancer activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide | Contains trimethoxy groups and pyridine | Antiproliferative against cancer cells |
| Chromone-based inhibitors | Chromone core with varied substitutions | Inhibits monoamine oxidase B |
| N-Benzyl derivatives | Benzyl group attached to chromone | Potential anticancer activity |
Case Studies and Research Findings
While specific case studies on 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide are scarce, related studies indicate promising avenues for exploration:
- Antiviral Activity : Research on similar benzamide derivatives has highlighted their ability to inhibit viral replication (e.g., hepatitis C virus). The structure-activity relationship (SAR) analysis in these studies reveals that modifications in the aryl groups can significantly enhance antiviral efficacy.
- Enzyme Inhibition Studies : Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, demonstrating varying degrees of effectiveness. For example, some derivatives showed IC50 values indicative of strong inhibition at low concentrations.
- Cytotoxicity Assessments : In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-yllmethyl)benzamide could potentially share similar properties.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Aromatic/heterocyclic core substitutions :
- 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide (): Key difference: Replaces the coumarin core with a simple phenoxy group. Impact: Reduces molecular complexity and may lower metabolic stability compared to the coumarin-containing analog.
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ():
- 4-[(4-Chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (): Key difference: Introduces a chlorobenzyloxy group and an oxazolo-pyridine moiety.
Linker modifications :
Heterocyclic substitutions on benzamide :
- 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Key difference: Replaces pyridin-2-ylmethyl with a thienopyrazole ring. Impact: The sulfur-containing heterocycle could improve lipophilicity and membrane permeability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | ~407.4 (estimated) | Not reported | Coumarin, pyridin-2-ylmethyl |
| 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide | ~335.4 | Not reported | Phenoxy, pyridin-2-ylmethyl |
| 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide | 338.36 | Not reported | Propanamide, pyridin-4-yl |
| 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide | ~353.4 | Not reported | Isoxazole, 6-methylpyridin-2-yl |
| 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | ~443.3 | Not reported | Thienopyrazole, bromo |
- Molecular weight : The target compound’s higher molecular weight (due to the coumarin core) may affect pharmacokinetics, such as absorption and distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
